molecular formula C24H22N2O4 B13401264 3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 861670-66-8

3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B13401264
CAS No.: 861670-66-8
M. Wt: 402.4 g/mol
InChI Key: VALNSJHHRPSUDO-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a 4-aminophenyl substituent at the β-position of the propanoic acid backbone. This compound is widely used in solid-phase peptide synthesis (SPPS) as a building block, leveraging the Fmoc group’s stability under basic conditions and its selective removal via piperidine . Its structure (Figure 1) includes:

  • Fmoc group: A photolabile protecting group for the α-amino group.
  • 4-Aminophenyl side chain: Introduces a reactive aromatic amine for further functionalization or conjugation.
  • Chirality: The compound exists in the R-configuration, as confirmed by its IUPAC name (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-aminophenyl)propanoic acid (CAS 324017-21-2) .

Properties

IUPAC Name

3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALNSJHHRPSUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861670-66-8
Record name Fmoc-4-Amino-DL-phenylalanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC33XCA9BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Detailed Synthesis Steps

  • Step 1 : Synthesize the 4-aminophenylalanine core. This can involve reducing a nitro group to an amino group using hydrogenation over a catalyst like palladium on carbon (Pd/C).

  • Step 2 : Protect the amino group with the Fmoc group. This involves mixing the amino acid with Fmoc-OSu in a suitable solvent and base.

Reaction Conditions

Reagent Solvent Base Temperature Time
Fmoc-OSu THF or DCM NaHCO3 or Et3N 0°C to room temperature 30 minutes to several hours

Purification and Yield

After the reaction, the product is purified using techniques such as column chromatography or crystallization. The yield can vary depending on the conditions but is generally high for well-optimized reactions.

Purification Techniques

Applications and Significance

This compound is used in peptide synthesis as a protected form of 4-aminophenylalanine. The Fmoc group is easily removable under basic conditions, making it ideal for solid-phase peptide synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The aromatic amine group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amine.

    Substitution: The Fmoc group can be substituted with other protective groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: The Fmoc group can be removed using piperidine in DMF.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: The original amine compound.

    Substitution: The deprotected amino acid.

Scientific Research Applications

3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves the protection of the amino group by the Fmoc group. This protection allows for the selective addition of amino acids during peptide synthesis. The Fmoc group can be removed under mild conditions using piperidine, revealing the free amine group for further reactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent/R-Group Chirality CAS Number Key Applications Reference
3-(4-Aminophenyl)-2-Fmoc-amino-propanoic acid 4-Aminophenyl R 324017-21-2 Peptide synthesis, bioconjugation
3-(4-Chlorophenyl)-2-Fmoc-amino-propanoic acid 4-Chlorophenyl - 250740-51-3 SPPS, hydrophobic peptide segments
(2S)-3-[4-(Difluoromethyl)phenyl]-2-Fmoc-amino-propanoic acid 4-Difluoromethylphenyl S 1808268-08-7 Fluorinated peptide design
Fmoc-D-Tyr(4-Et)-OH 4-Ethoxyphenyl R 162502-65-0 Tyrosine analogs, glycopeptides
(S)-2-Fmoc-amino-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-Trifluorophenyl S - Fluorinated bioactive peptides
2-(R)-Fmoc-amino-3-[(2-tert-butoxycarbonylaminoethyl)sulfanyl]propanoic acid Sulfanyl with Boc-protected amine R - Thioether-linked peptide modifications

Key Observations:

Substituent Diversity: The 4-aminophenyl group in the target compound provides a reactive amine for crosslinking or labeling, unlike halogenated (e.g., 4-Cl, 4-CF₂H) or alkoxy (e.g., 4-OEt) derivatives, which enhance hydrophobicity or stability . Sulfur-containing analogs (e.g., sulfanyl groups) enable disulfide bond formation or metal coordination in peptide engineering .

Chirality :

  • The R-configuration of the target compound contrasts with S-configured analogs (e.g., difluoromethyl and trifluorophenyl derivatives), which are critical for maintaining peptide stereochemistry .

Protection Strategies :

  • While the Fmoc group is common, some compounds feature additional protections (e.g., tert-butoxycarbonyl (Boc) on sulfanyl groups), enabling orthogonal deprotection in complex syntheses .

Key Observations:

  • The target compound’s synthesis likely follows standard Fmoc-OSu coupling protocols, whereas sulfur-containing analogs require specialized alkylation or protection steps .
  • Purification methods vary: crystallization achieves high yields for sulfanyl derivatives, while HPLC ensures >95% purity for sensitive compounds like Fmoc-D-Cys(Acm)-OH .

Key Observations:

  • Chlorinated derivatives (e.g., 4-Cl) are associated with irritant hazards (H315, H319), necessitating careful handling .
  • Molecular weights range from ~400–440 Da, typical for Fmoc-amino acids.

Commercial Availability and Pricing

Table 4: Supplier and Pricing Data

Compound Name Supplier Purity Price (per 1g) Reference
Target compound AK Scientific 95% -
(2S)-3-[4-(Difluoromethyl)phenyl]-2-Fmoc-amino-propanoic acid Ambeed 98% $172 (100 mg)
Fmoc-D-Cys(Trt)-OH Thermo Scientific 98% -

Key Observations:

  • The target compound is less commercially prevalent compared to halogenated or sulfur-containing analogs.
  • Fluorinated derivatives command higher prices due to specialized synthesis requirements .

Biological Activity

3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known as Fmoc-4-amino-D-phenylalanine, is a compound of significant interest in medicinal chemistry and biochemistry. It is characterized by its unique structure that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound's molecular formula is C24H22N2O4C_{24}H_{22}N_{2}O_{4} with a molecular weight of approximately 402.44 g/mol.

Biological Activity

The biological activity of this compound has been studied primarily in the context of its role as an amino acid derivative in peptide synthesis and its potential therapeutic applications. Key areas of research include:

  • Anticancer Properties : Preliminary studies suggest that derivatives of Fmoc-protected amino acids may exhibit cytotoxic effects on various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
  • Neuroprotective Effects : Some research indicates that compounds similar to Fmoc-4-amino-D-phenylalanine may have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.
  • Peptide Synthesis : The Fmoc group allows for selective protection of the amino group during peptide synthesis, facilitating the construction of complex peptides that can have various biological functions.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of Fmoc-4-amino-D-phenylalanine on human cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The IC50 values varied significantly across different cell types, indicating selective toxicity.
  • Neuroprotective Mechanisms : Another investigation focused on the neuroprotective effects of Fmoc derivatives in models of oxidative stress. Results showed a reduction in neuronal apoptosis and improved survival rates in treated cells compared to controls.
  • Synthesis and Characterization : Research has detailed methods for synthesizing this compound, emphasizing the importance of the Fmoc group in achieving high purity and yield during peptide synthesis processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectionReduced apoptosis in neuronal cells
Peptide SynthesisFacilitates construction of complex peptides
PropertyValue
Molecular FormulaC24H22N2O4
Molecular Weight402.44 g/mol
LogP4.775
PSA101.65

Q & A

Q. Basic

  • NMR : 1^1H and 13^{13}C NMR confirm the Fmoc group (δ 7.3–7.8 ppm for fluorenyl protons) and the 4-aminophenyl moiety (δ 6.5–7.1 ppm) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .
  • Mass Spectrometry : ESI-MS detects [M+H]+^+ ions (e.g., m/z 471.2 for C25_{25}H22_{22}N2_2O4_4) .

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .
  • ICP-MS : Detects trace metal contaminants (<1 ppm) from catalysts .

What are the primary research applications of this compound?

Q. Basic

  • Peptide synthesis : Acts as a protected amino acid building block for β-sheet-promoting sequences .
  • Enzyme inhibition studies : The 4-aminophenyl group mimics tyrosine in kinase binding assays .

Q. Advanced

  • Targeted drug delivery : Conjugation with PEGylated nanoparticles enhances cellular uptake in cancer models .
  • Biosensor development : Immobilized on SPR chips to study protein-ligand kinetics (KD_D = 10–100 nM) .

How can researchers address contradictions in reported biological activity data?

Q. Methodology

  • Dose-response curves : Compare EC50_{50} values across studies; discrepancies may arise from assay conditions (e.g., pH, serum proteins) .
  • Molecular dynamics simulations : Predict binding interactions with target proteins (e.g., EGFR) to explain variability .
  • Meta-analysis : Aggregate data from ≥5 independent studies to identify trends (e.g., logP vs. activity correlation) .

What techniques are used to study interactions between this compound and biological macromolecules?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon_{on}/koff_{off}) with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for binding .
  • Cryo-EM : Resolves 3D structures of compound-protein complexes at 2.5–3.5 Å resolution .

How does stereochemistry influence the compound’s biological activity?

Q. Advanced

  • Enantiomer-specific activity : (S)-isomers show 10–100x higher affinity for aminopeptidases than (R)-isomers .
  • Racemization mitigation : Use of DIEA (vs. DMAP) in coupling reduces epimerization to <2% .

What are the stability considerations for this compound under experimental conditions?

Q. Basic

  • Storage : -20°C under argon; shelf life >2 years .
  • Degradation : Hydrolysis of the Fmoc group occurs at pH >8.0 .

Q. Advanced

  • Accelerated stability testing : 40°C/75% RH for 4 weeks predicts long-term stability .
  • LC-MS/MS : Identifies degradation products (e.g., fluorenylmethanol via Fmoc cleavage) .

How can researchers optimize reaction yields in large-scale synthesis?

Q. Advanced

  • Design of Experiments (DoE) : Vary temperature, solvent (DMF vs. NMP), and coupling agents to maximize yield (85–95%) .
  • Flow chemistry : Continuous synthesis reduces waste and improves reproducibility (Purity: 98.5%) .

What analytical challenges arise in impurity profiling?

Q. Advanced

  • Co-eluting impurities : Use UPLC-MS with HILIC columns to resolve polar byproducts .
  • Trace enantiomers : Chiral stationary phases (e.g., Chiralpak AD-H) detect 0.1% impurities .

How is the compound’s biological activity validated in disease models?

Q. Advanced

  • In vivo pharmacokinetics : Oral bioavailability <10% due to poor solubility; nanoformulation improves AUC by 5x .
  • Toxicity screening : Ames test (negative) and hERG assay (IC50_{50} >10 μM) confirm safety .

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